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Introduction
AMG2850 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8

(TRPM8) ion channel.[1][2] TRPM8 is a non-selective cation channel recognized as a key

sensor for cold temperatures and is activated by cooling agents like menthol and icilin.[1][3][4]

Its involvement in pain and migraine pathways has made it an attractive target for the

development of novel analgesics. This technical guide provides a comprehensive overview of

the structure-activity relationship (SAR) of AMG2850, its pharmacological properties, and the

experimental methodologies used in its characterization.

Core Compound: AMG2850
Chemical Structure: (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-

dihydro-1,7-naphthyridine-7(8H)-carboxamide.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for AMG2850
and related TRPM8 antagonists developed by Amgen.

Table 1: In Vitro Potency and Selectivity of TRPM8 Antagonists
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Compound
Rat TRPM8
IC50 (nM) vs.
Menthol

Rat TRPM8
IC50 (nM) vs.
Cold

Rat TRPM8
IC90 (nM) vs.
Icilin

Selectivity vs.
TRPV1 &
TRPA1

AMG2850 7.3 150 204 ± 28 >100-fold

AMG0635 35 210 Not Reported Not Reported

AMG8788 11 110 Not Reported Not Reported

AMG9678 2.5 40 Not Reported Not Reported

Data for AMG0635, AMG8788, and AMG9678 are from Gavva et al., 2012.

Table 2: Pharmacokinetic and In Vivo Efficacy of AMG2850 in Rats

Parameter Value

Oral Bioavailability (F po) > 40%

Plasma Clearance 0.47 L/h/kg

In Vivo Target Coverage (Icilin-induced WDS) Full prevention at 10 mg/kg p.o.

Unbound Mean In Vivo IC90 (WDS model) 99 nM

Efficacy in Pain Models
No significant effect in inflammatory or

neuropathic pain models up to 100 mg/kg

WDS: Wet-Dog Shakes

Structure-Activity Relationship (SAR) Insights
While a detailed medicinal chemistry campaign for the dihydro-1,7-naphthyridine series has not

been published, analysis of related compounds from Amgen reveals key structural features for

potent TRPM8 antagonism. The general scaffold consists of a central dihydroisoquinoline or

dihydronaphthyridine core.
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Caption: Key structural components for TRPM8 antagonism.

Experimental Protocols
Detailed experimental protocols for the characterization of AMG2850 are summarized below

based on published methodologies for TRPM8 antagonists.

In Vitro TRPM8 Antagonism Assay (Calcium Flux)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium

concentration induced by a TRPM8 agonist (e.g., menthol or icilin) in cells expressing the

TRPM8 channel.
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Plate TRPM8-expressing cells
(e.g., HEK293 or CHO)

Load cells with a
calcium-sensitive dye (e.g., Fura-2 AM)

Pre-incubate with
AMG2850 or vehicle

Add TRPM8 agonist
(menthol or icilin)

Measure fluorescence to determine
intracellular calcium concentration

Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for the in vitro calcium flux assay.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells

stably expressing the rat or human TRPM8 channel are cultured in appropriate media.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or

Fluo-4 AM) for a specified time at 37°C.

Compound Incubation: The cells are then incubated with varying concentrations of

AMG2850 or vehicle control for a defined period.

Agonist Stimulation: A TRPM8 agonist, such as menthol or icilin, is added to the cells to

stimulate calcium influx through the TRPM8 channels.
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Signal Detection: Changes in intracellular calcium are measured by detecting the

fluorescence of the dye using a plate reader.

Data Analysis: The concentration-response curves are generated to calculate the IC50 value

of the antagonist.

In Vivo Target Engagement: Icilin-Induced Wet-Dog
Shake (WDS) Model
This in vivo model is used to assess the target engagement and efficacy of TRPM8

antagonists. Administration of the TRPM8 agonist icilin induces a characteristic shaking

behavior in rodents, which can be blocked by a TRPM8 antagonist.
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Acclimate rats to the
observation chambers

Administer AMG2850 or vehicle
(p.o. or i.p.)

Administer icilin (i.p.)
after a set pre-treatment time

Observe and count the number
of wet-dog shakes for a

defined period

Determine the dose-dependent
inhibition of WDS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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